N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide
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Overview
Description
N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the chlorophenyl and acetamido-methylphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of triazine compounds are often explored for their potential as enzyme inhibitors or receptor modulators. They can be used in studies related to cell signaling and metabolic pathways.
Medicine
Medicinally, triazine derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The specific compound may exhibit similar properties, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
- **N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
Uniqueness
The uniqueness of N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C21H20ClN5O3S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C21H20ClN5O3S/c1-11-8-9-16(23-13(3)28)14(10-11)18-20(30)25-21(27-26-18)31-12(2)19(29)24-17-7-5-4-6-15(17)22/h4-10,12H,1-3H3,(H,23,28)(H,24,29)(H,25,27,30) |
InChI Key |
BUCHLQJANSHMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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